1-(2-Methoxyethyl)-3,5-dimethyl-4-nitropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3,5-dimethyl-4-nitropyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methoxyethyl group at the first position, two methyl groups at the third and fifth positions, and a nitro group at the fourth position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3,5-dimethyl-4-nitropyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethyl-4-nitropyrazole with 2-methoxyethyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3,5-dimethyl-4-nitropyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Methoxyethyl)-3,5-dimethyl-4-nitropyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3,5-dimethyl-4-nitropyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group but differ in the core structure and substitution pattern.
2-Methoxyethanol: A simpler compound with a methoxyethyl group, used as a solvent and chemical intermediate.
Uniqueness
1-(2-Methoxyethyl)-3,5-dimethyl-4-nitropyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxyethyl) and electron-withdrawing (nitro) groups creates a balance that can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-6-8(11(12)13)7(2)10(9-6)4-5-14-3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRCAJWCFKWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.